2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoate
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Overview
Description
2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy, ethoxy, and benzoyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. One common method includes the reaction of 4-methylbenzyl alcohol with 4-methoxybenzoyl chloride to form 4-((4-methylbenzyl)oxy)benzoyl chloride. This intermediate is then reacted with hydrazine to produce the hydrazone derivative. Finally, the hydrazone is coupled with 2-methoxy-4-formylphenyl 4-ethoxybenzoate under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or methoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate
- 2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-nitrobenzoate
- 2-Ethoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoate
Uniqueness
2-Methoxy-4-((2-(4-((4-methylbenzyl)oxy)benzoyl)hydrazono)methyl)phenyl 4-ethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
CAS No. |
769148-57-4 |
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Molecular Formula |
C32H30N2O6 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C32H30N2O6/c1-4-38-27-16-12-26(13-17-27)32(36)40-29-18-9-24(19-30(29)37-3)20-33-34-31(35)25-10-14-28(15-11-25)39-21-23-7-5-22(2)6-8-23/h5-20H,4,21H2,1-3H3,(H,34,35)/b33-20+ |
InChI Key |
ODVUJIKCPWDAOZ-FMFFXOCNSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C)OC |
Origin of Product |
United States |
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